molecular formula C28H37Cl2N7O3 B009536 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride CAS No. 105319-52-6

8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride

Cat. No. B009536
M. Wt: 590.5 g/mol
InChI Key: VOWBYAMVXOXXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism Of Action

The mechanism of action of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. It has also been shown to have antioxidant properties and can scavenge free radicals, which can protect against oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride are diverse and depend on the specific application. In cardiovascular diseases, it can improve blood flow to the heart and reduce blood pressure. In cancer, it can inhibit tumor cell growth and induce apoptosis. In neurological disorders, it can protect against oxidative stress and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride in lab experiments is its well-established synthesis method and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways. Additionally, its effects can vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Another direction is to elucidate its mechanism of action and identify specific pathways that it targets. Additionally, there is potential for the development of novel derivatives with improved efficacy and selectivity. Finally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments and to optimize experimental design.

Synthesis Methods

The synthesis of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride involves the reaction of theophylline with benzylamine, followed by the addition of 1-(2-hydroxy-3-chloropropyl)-4-benzylpiperazine. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.

Scientific Research Applications

8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride has been studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, it has been shown to have vasodilatory effects and can improve blood flow to the heart. In cancer, it has been investigated as a potential anti-tumor agent due to its ability to inhibit tumor cell growth and induce apoptosis. In neurological disorders, it has been studied for its neuroprotective effects and potential in the treatment of Alzheimer's disease.

properties

CAS RN

105319-52-6

Product Name

8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride

Molecular Formula

C28H37Cl2N7O3

Molecular Weight

590.5 g/mol

IUPAC Name

8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride

InChI

InChI=1S/C28H35N7O3.2ClH/c1-31-25-24(26(37)32(2)28(31)38)35(27(30-25)29-17-21-9-5-3-6-10-21)20-23(36)19-34-15-13-33(14-16-34)18-22-11-7-4-8-12-22;;/h3-12,23,36H,13-20H2,1-2H3,(H,29,30);2*1H

InChI Key

VOWBYAMVXOXXAK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl

synonyms

8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxy-propyl]-1,3-di methyl-purine-2,6-dione dihydrochloride

Origin of Product

United States

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